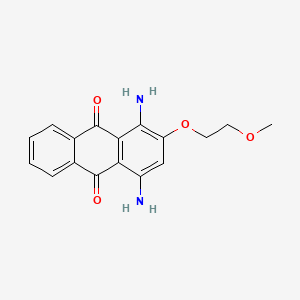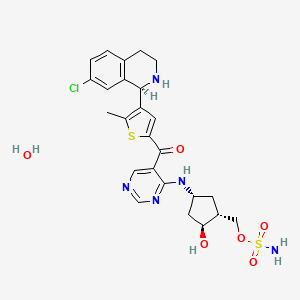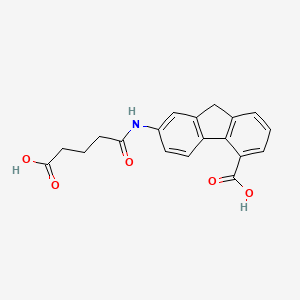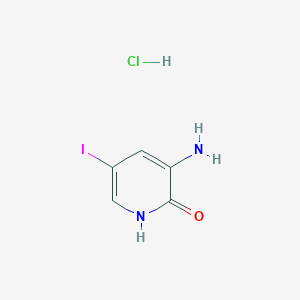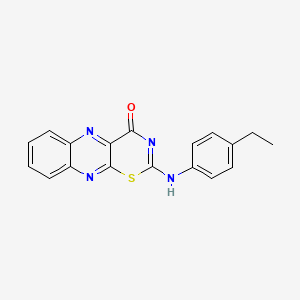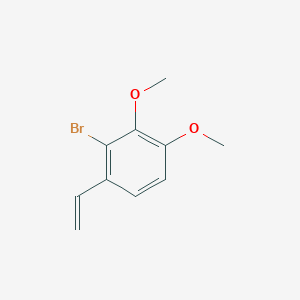
2-Bromo-1-ethenyl-3,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4-dimethoxy-1-vinylbenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring bromine and methoxy groups attached to the aromatic ring, along with a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dimethoxy-1-vinylbenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the aromatic ring .
Industrial Production Methods
Industrial production of 2-Bromo-3,4-dimethoxy-1-vinylbenzene may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,4-dimethoxy-1-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the vinyl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3,4-dimethoxy-1-vinylbenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include 3,4-dimethoxy-1-vinylbenzene without the bromine atom or with the vinyl group reduced to an ethyl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4-dimethoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4-dimethoxy-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3,4-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a vinyl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a vinyl group.
3,4-Dimethoxy-1-vinylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-3,4-dimethoxy-1-vinylbenzene is unique due to the presence of both bromine and vinyl groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Eigenschaften
CAS-Nummer |
1452182-57-8 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
2-bromo-1-ethenyl-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
BALAXTDPFQCHAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
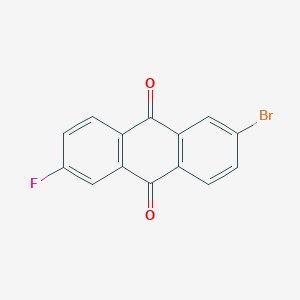
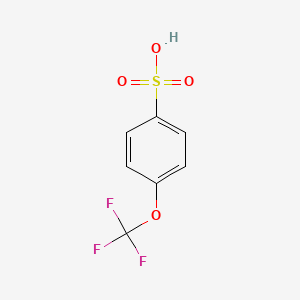
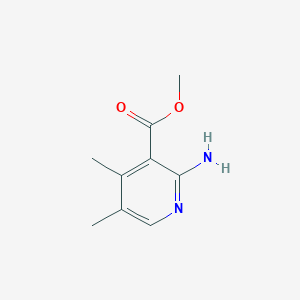

![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
